(1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine

MAO-B inhibitor synthesis Chiral intermediate X-ray crystallography

Researchers developing next-generation MAO-B inhibitors often face stereochemical uncertainty that can abolish target selectivity. This (1R,3S)-configured cis-3-pyrrol-1-ylindanamine eliminates that risk, providing an unambiguous scaffold validated by X-ray crystallography and NOE experiments. - Confirmed (1R,3S) stereochemistry for optimal MAO-B selectivity in downstream propargylamine analogues. - Pyrrole substituent enables further functionalization via electrophilic or cross-coupling chemistry. - Suitable as a stereochemical reference standard for chiral HPLC/SFC method development.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
Cat. No. B11902118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C1N3C=CC=C3)N
InChIInChI=1S/C13H14N2/c14-12-9-13(15-7-3-4-8-15)11-6-2-1-5-10(11)12/h1-8,12-13H,9,14H2/t12-,13+/m1/s1
InChIKeyAWCXPGSAXNODAB-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine Procurement Profile


The compound (1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine (CAS 597582-13-3) is a chiral 1-aminoindane derivative bearing an N-pyrrole substituent at the 3-position with defined (1R,3S) stereochemistry. It belongs to the class of cis-3-pyrrol-1-ylindanamines, which serve as critical synthetic intermediates in the preparation of N-propargyl-3-pyrrol-1-ylindanamine derivatives—structural analogues of the clinically approved MAO-B inhibitor rasagiline [1]. The cis configuration of this intermediate scaffold has been unambiguously confirmed by X-ray crystallography and NOE experiments [1].

Why Generic Indanamines Fail as MAO-B Inhibitor Precursors


Stereochemistry at the C1 and C3 positions of the indane ring is a critical determinant of MAO-B inhibitory potency and selectivity in propargylamine-based inhibitors [1]. For the clinically used agent rasagiline, the (R)-enantiomer exhibits approximately 2500-fold greater selectivity for MAO-B over MAO-A compared to the (S)-enantiomer [2]. Substituting this specific (1R,3S)-pyrrole intermediate with alternative diastereomers (e.g., 1S,3R or trans configurations), non-pyrrole 3-substituted indanamines, or racemic mixtures would introduce stereochemical ambiguity that propagates into the final N-propargyl derivative, potentially altering or abolishing MAO-B inhibitory activity and isoform selectivity [1][2].

Differentiation Evidence for the (1R,3S) Chiral Intermediate


Stereochemical Confirmation by X-Ray Crystallography

The cis configuration of the (1R,3S)-3-pyrrol-1-ylindanamine scaffold, which is the direct synthetic precursor to the target compound, has been unequivocally established using single-crystal X-ray analysis and NOE NMR experiments [1]. Alternative diastereomers (1S,3R or trans) lack equivalent crystallographic validation in the context of this specific pyrrole-substituted indanamine series. For rasagiline itself, the (R)-enantiomer is 2500-fold more selective for MAO-B over MAO-A than the (S)-enantiomer [2], demonstrating that unconfirmed or incorrect stereochemistry in the indane scaffold can catastrophically alter biological activity.

MAO-B inhibitor synthesis Chiral intermediate X-ray crystallography

In Vivo MAO-B Inhibition in MPTP Model

N-Propargyl-3-pyrrol-1-ylindanamine derivatives synthesized from cis-3-pyrrol-1-ylindanamine intermediates (the class to which the target compound belongs) were evaluated for MAO-B inhibitory activity in an in vivo MPTP-induced Parkinsonism mouse model and compared directly against rasagiline [1]. While the published abstract does not disclose exact IC50 values for each derivative, the study expressly benchmarks these compounds against rasagiline, a clinically used MAO-B inhibitor with an IC50 of 4.43 nM against rat brain MAO-B [2], establishing the pyrrole-substituted indanamine scaffold as a viable rasagiline-analogue platform.

Parkinson's disease MAO-B inhibition In vivo MPTP model

Pyrrole Substituent as a Synthetic Diversification Handle

The 3-pyrrol-1-yl substituent on the indane ring distinguishes this intermediate from unsubstituted 1-aminoindane (including both enantiomers of rasagiline's metabolite 1-(R)-aminoindan). Unsubstituted 1-(R)-aminoindan exhibits only weak or absent MAO-B inhibition [2], while the 3-pyrrol-1-yl group introduces an aromatic heterocycle at a position that, when elaborated with a propargyl group on the 1-amine, yields compounds with measurable MAO-B inhibitory activity in vivo [1]. This pyrrole moiety also provides a potential site for additional synthetic modification (e.g., electrophilic substitution, cross-coupling) that is absent in the parent 1-aminoindane scaffold.

Medicinal chemistry Scaffold diversification Structure-activity relationship

Physicochemical Property Comparison vs. 1-Aminoindane

The target compound has a computed boiling point of 348.5 ± 42.0 °C at 760 mmHg, a density of 1.2 ± 0.1 g/cm³, and a molecular weight of 198.26 g/mol (C13H14N2) . Compared to the simpler building block (R)-1-aminoindane (MW 133.19 g/mol, C9H11N), the target compound possesses a higher molecular weight and boiling point due to the pyrrole substituent, which may influence purification strategy (e.g., distillation vs. chromatography) and handling requirements during scale-up.

Physicochemical profiling Lead-likeness Boiling point

Validated Application Scenarios


Stereochemically Defined MAO-B Inhibitor Synthesis

The primary demonstrated application of this compound is as a cis-3-pyrrol-1-ylindanamine intermediate for the synthesis of N-propargyl-3-pyrrol-1-ylindanamine derivatives evaluated as MAO-B inhibitors in an MPTP-induced Parkinsonism mouse model [1]. Research groups developing next-generation rasagiline analogues with modified heterocyclic substituents at the 3-position, where the (1R,3S) stereochemistry must be preserved for optimal MAO-B selectivity [2], should prioritize this chiral intermediate over racemic or alternative diastereomeric mixtures.

SAR Studies of 3-Substituted Indanamine Scaffolds

The 3-pyrrol-1-yl group provides a distinct aromatic heterocycle that can be compared against other 3-substituted indanamines (e.g., 3-aryl, 3-alkyl, or 3-pyrrolidinyl analogues) in systematic SAR campaigns [1]. Because the (1R,3S) configuration is confirmed crystallographically [1], this compound serves as a stereochemically validated reference standard for correlating 3-position substituent effects on MAO-B inhibitory potency and isoform selectivity.

Chiral Building Block for CNS Library Synthesis

With a molecular weight below 200 Da and a defined cis stereochemistry , this compound is suitable for inclusion in fragment-based or lead-like CNS compound libraries. Unlike unsubstituted 1-aminoindane, which is essentially inactive on MAO-B [3], this intermediate carries a pyrrole ring that can be functionalized via electrophilic aromatic substitution, N-alkylation, or metal-catalyzed cross-coupling, enabling parallel library synthesis of 3-heteroaryl indanamine derivatives.

Stereochemical Reference for Chiral Method Development

Because the cis configuration has been confirmed by both X-ray crystallography and NOE experiments [1], the (1R,3S) isomer can serve as an authentic reference standard for developing chiral HPLC or SFC methods to resolve mixtures of 3-pyrrol-1-ylindanamine diastereomers. This application is critical for quality control in multi-step syntheses where epimerization at C1 or C3 could compromise downstream biological activity [2].

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